molecular formula C12H17BrO2 B13825303 Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl-

Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl-

Cat. No.: B13825303
M. Wt: 273.17 g/mol
InChI Key: AQYMJKFAOHCXOD-NUGNTBJXSA-N
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Description

Tricyclo[33113,7]decane-1-carboxylicacid,3-bromo-5-methyl- is a complex organic compound characterized by its unique tricyclic structure This compound is part of the adamantane family, known for its rigid and stable framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl- typically involves multiple steps, starting from simpler precursors. One common method involves the bromination of Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, followed by methylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methyl iodide or dimethyl sulfate for methylation. The reactions are usually carried out in the presence of a catalyst such as iron or aluminum chloride, under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify its existing structure.

    Addition Reactions: The presence of double bonds in the tricyclic structure allows for addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as ethanol or acetone.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone.

Scientific Research Applications

Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and enzyme inhibition.

    Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stability and rigidity.

Mechanism of Action

The mechanism by which Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The tricyclic structure provides a rigid framework that enhances its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.3.1.13,7]decane-1-carboxylic acid: Lacks the bromine and methyl groups, resulting in different chemical properties and reactivity.

    1-Bromo-3,5-dimethyladamantane: Similar structure but differs in the position of the bromine and methyl groups.

    2-Bromoadamantane: Another related compound with a bromine atom but without the carboxylic acid group.

Uniqueness

Tricyclo[33113,7]decane-1-carboxylicacid,3-bromo-5-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C12H17BrO2

Molecular Weight

273.17 g/mol

IUPAC Name

(1S,3R,5S,7R)-3-bromo-5-methyladamantane-1-carboxylic acid

InChI

InChI=1S/C12H17BrO2/c1-10-2-8-3-11(5-10,9(14)15)7-12(13,4-8)6-10/h8H,2-7H2,1H3,(H,14,15)/t8-,10+,11+,12-/m1/s1

InChI Key

AQYMJKFAOHCXOD-NUGNTBJXSA-N

Isomeric SMILES

C[C@]12C[C@@H]3C[C@](C1)(C[C@@](C3)(C2)Br)C(=O)O

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)Br)C(=O)O

Origin of Product

United States

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